REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:13]([NH:15][CH2:16][CH:17]2[CH2:22][CH2:21][N:20]([CH2:23][C:24]3([C:30]([O:32]C(C)(C)C)=[O:31])[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[CH2:19][CH2:18]2)=[O:14])[C:5]1=[O:37])([CH3:3])[CH3:2].Cl>C1COCC1>[CH:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:13]([NH:15][CH2:16][CH:17]2[CH2:18][CH2:19][N:20]([CH2:23][C:24]3([C:30]([OH:32])=[O:31])[CH2:25][CH2:26][O:27][CH2:28][CH2:29]3)[CH2:21][CH2:22]2)=[O:14])[C:5]1=[O:37])([CH3:3])[CH3:2]
|
Name
|
tert-butyl 4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylate
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N(C2=C1C=CC=C2)C(=O)NCC2CCN(CC2)CC2(CCOCC2)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred for 20 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
the residue was poured into sat. NaHCO3 aq. The mixture
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Type
|
EXTRACTION
|
Details
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was extracted with CH2Cl2 for three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting MeOH/CH2Cl2 (1:10)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N(C2=C1C=CC=C2)C(=O)NCC2CCN(CC2)CC2(CCOCC2)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |